3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)21-22-25/h4-5,8-9,16H,1-3,6-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKLPNCXTRUKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multiple steps:
Formation of the Benzo[d][1,2,3]triazin-4(3H)-one Core: This can be achieved through the cyclization of 2-aminobenzamides or 2-aminobenzonitriles with appropriate reagents under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-cyclohexylpiperazine as a nucleophile.
Final Coupling Step: The final step involves coupling the piperazine derivative with a suitable acylating agent to introduce the 3-oxopropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. These methods utilize automated systems to control reaction conditions precisely, enhancing scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzo[d][1,2,3]triazin-4(3H)-one derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through its reactive functional groups .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets .
Medicine
Medicinally, it is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Industry
In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d][1,2,3]triazin-4(3H)-one core can interact with active sites of enzymes, inhibiting their activity. The piperazine ring can enhance binding affinity and selectivity towards certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Structural Variations and Key Features
The target compound’s structural analogs differ in three primary aspects:
Core Heterocycle: Benzotriazinone vs. benzoxazolone, benzothiazolone, or quinazolinone.
Piperazine Substituent : Cyclohexyl vs. aryl (e.g., 3-chlorophenyl, 2-methoxyphenyl) or fused bicyclic groups (e.g., benzodioxin).
Linker Chain : Propyl vs. butyl or ethyl chains, with varying oxidation states.
Table 1: Structural and Property Comparison
Biological Activity
The compound 3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a member of the triazinone family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a triazinone core linked to a cyclohexylpiperazine moiety, which may influence its pharmacological properties.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antitumor Activity : Many triazinones have been studied for their cytotoxic effects against cancer cell lines. The presence of the piperazine ring is known to enhance interaction with biological targets such as DNA or specific receptors.
- Anticonvulsant Effects : The piperazine component may also contribute to neuroactive properties, making it a candidate for anticonvulsant activity.
Antitumor Activity
A study evaluating the cytotoxic effects of various triazinones demonstrated that derivatives with similar structural features to our compound displayed significant activity against human tumor cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 16.19 ± 1.35 |
| Compound B | HCT-116 (Colorectal Cancer) | 17.16 ± 1.54 |
These results suggest that compounds with a similar backbone may exhibit comparable antitumor properties, potentially positioning our compound as a candidate for further investigation in oncology.
Anticonvulsant Activity
In another study focusing on the anticonvulsant properties of benzodiazepine derivatives, compounds were tested using the PTZ-induced seizure model. Results indicated that certain derivatives provided significant protection against seizures at low doses:
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Compound X | 0.4 | 80 |
| Compound Y | 20 | 80 |
This highlights the potential for our compound to exhibit similar protective effects in seizure models.
Case Studies
- Case Study on Antitumor Efficacy : A recent investigation into triazinone derivatives revealed that modifications at specific positions led to enhanced cytotoxicity against breast and colorectal cancer cell lines. The introduction of substituents on the piperazine ring was found to significantly increase activity.
- Neuropharmacological Evaluation : In vivo studies have shown that triazinone derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. The compound's ability to interact with GABAergic pathways suggests it could be effective against conditions like epilepsy or anxiety.
Q & A
Basic: What are the recommended synthetic routes for 3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Coupling of a benzo[d][1,2,3]triazin-4(3H)-one core with a propyl linker via nucleophilic substitution or amidation.
- Step 2: Introduction of the 4-cyclohexylpiperazine moiety through a ketone intermediate (e.g., using 3-oxo-propyl derivatives).
- Optimization: Reaction conditions (e.g., dichloromethane or acetonitrile as solvents, triethylamine as a base) are critical for yield and purity. Purification often employs column chromatography or recrystallization .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: 1H and 13C NMR verify linker connectivity and piperazine substitution patterns. For example, aromatic protons in the benzotriazinone ring appear at δ 7.5–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- HRMS: Confirms molecular weight (e.g., calculated [M+H]+ for C22H28N6O2: 415.22; observed: 415.23) .
- Elemental Analysis: Validates carbon, hydrogen, and nitrogen ratios within ±0.4% of theoretical values .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions (e.g., varying IC50 values across studies) require:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Structural Verification: Confirm batch purity via HPLC (>95%) and rule out degradation products .
- Dose-Response Curves: Use ≥6 concentration points to calculate accurate EC50/IC50 values and assess statistical significance (p<0.05 via ANOVA) .
Advanced: What experimental designs are optimal for studying its interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serotonin receptors) to measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
- Molecular Dynamics Simulations: Model piperazine-cyclohexyl interactions with receptor binding pockets (e.g., using AMBER or GROMACS) to predict affinity .
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [3H]-WAY-100635) to determine Ki values in receptor-rich tissues (e.g., rat brain homogenates) .
Advanced: How to design a pharmacological study to evaluate its mechanism of action?
Methodological Answer:
- In Vitro:
- Target Panels: Screen against 50+ kinases or GPCRs to identify off-target effects .
- Pathway Analysis: Use Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) .
- In Vivo:
Basic: What analytical methods ensure compound purity and stability?
Methodological Answer:
- HPLC: Use a C18 column (gradient: 10–90% acetonitrile in H2O + 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥95% .
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition temperature >200°C indicates suitability for long-term storage) .
- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced: How to incorporate theoretical frameworks into research on this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR): Link piperazine substituents (e.g., cyclohexyl vs. phenyl) to biological activity using QSAR models (e.g., CoMFA or 3D-pharmacophore mapping) .
- Systems Biology: Integrate omics data (transcriptomics/proteomics) to map compound effects on cellular networks .
- Pharmacokinetic Modeling: Predict absorption/distribution using software like GastroPlus, validated against in vivo PK data .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization: Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., silica-supported palladium) to improve recyclability .
- Flow Chemistry: Implement continuous flow reactors for amidation steps, reducing reaction time from hours to minutes .
- DoE (Design of Experiments): Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading) and maximize yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
